![molecular formula C10H14N2O2 B1492597 4,4-Dimethyl-1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-carbonsäure CAS No. 2097944-81-3](/img/structure/B1492597.png)

4,4-Dimethyl-1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-carbonsäure

Übersicht

Beschreibung

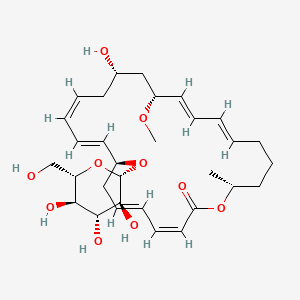

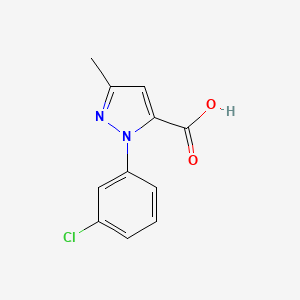

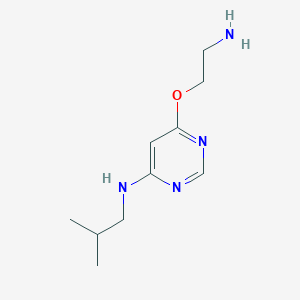

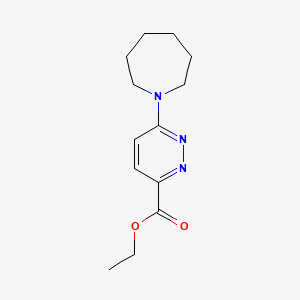

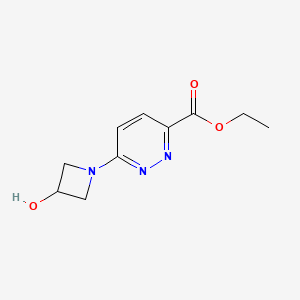

4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

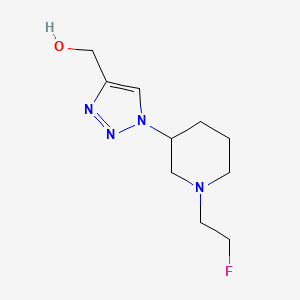

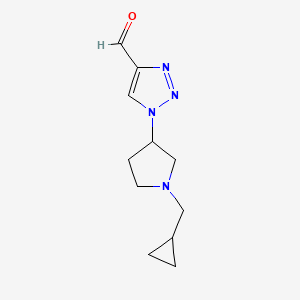

This compound can be synthesized by the reaction of corresponding N-alkylpyrrole with hydrazine hydrate . The reaction with hydrazine hydrate (in ethanol) produces ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate . Following this, its amine nitrosation forms ethyl 6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid includes a pyrrole ring and a pyrazine ring . The presence of N-amino and 2 carboxylic groups in the molecule causes the possibility of further structure modification by different reagents .Chemical Reactions Analysis

The chemical reactivity of N-aminopiperazine was studied towards some electrophilic reagents such as carbonyl compounds, triethyl orthoformate, nitrous acid, acetylenedicarboxylic acid .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die Pyrrolopyrazin-Derivate, einschließlich 4,4-Dimethyl-1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-carbonsäure, haben vielversprechende Ergebnisse als antimikrobielle Mittel gezeigt. Sie zeigen signifikante antibakterielle und antimykotische Eigenschaften, die für die Entwicklung neuer Medikamente zur Bekämpfung resistenter Bakterien- und Pilzstämme entscheidend sind .

Antivire Anwendungen

Diese Verbindungen wurden auch als antiviral wirksam erkannt. Dies macht sie wertvoll in der Forschung nach neuartigen antiviralen Medikamenten, insbesondere angesichts neu auftretender Viruserkrankungen, die eine globale Bedrohung für die Gesundheit darstellen .

Entzündungshemmende Eigenschaften

Das entzündungshemmende Potenzial von Pyrrolopyrazin-Derivaten ist ein weiterer interessanter Bereich. Ihre Fähigkeit, Entzündungen zu reduzieren, kann zur Behandlung chronischer Entzündungskrankheiten genutzt werden und bietet einen neuen Weg für therapeutische Interventionen .

Antioxidative Wirkungen

Oxidativer Stress ist ein häufiger Weg, der zu verschiedenen Krankheiten führt, und Antioxidantien spielen eine zentrale Rolle bei der Abmilderung dieses Stresses. Pyrrolopyrazin-Derivate, einschließlich unserer interessierenden Verbindung, haben antioxidative Eigenschaften gezeigt, die bei der Vorbeugung oder Behandlung von durch oxidativen Schaden verursachten Erkrankungen von Vorteil sein könnten .

Antitumor- und Antikrebsforschung

Die Struktur von Pyrrolopyrazin-Derivaten wurde mit Antitumoraktivitäten in Verbindung gebracht. Die Forschung an diesen Verbindungen könnte zur Entwicklung neuer Antikrebsmedikamente führen und Hoffnung auf effektivere Behandlungen bieten .

Kinase-Hemmung

Kinase-Hemmer sind eine wichtige Klasse von Medikamenten zur Behandlung verschiedener Krankheiten, einschließlich Krebs. Es wurde festgestellt, dass einige Pyrrolopyrazin-Derivate die Kinaseaktivität hemmen, was eine vielversprechende Anwendung bei der Entwicklung gezielter Therapien ist .

Arzneimittelentwicklung und Leitstruktur-Optimierung

Das Pyrrolopyrazin-Gerüst ist ein attraktives Ziel in der Arzneimittelentwicklung aufgrund seiner vielseitigen biologischen Aktivitäten. Es dient als Grundlage für die Synthese neuer Leitstrukturen und die Optimierung bestehender Medikamente, was zur Erweiterung der therapeutischen Möglichkeiten beiträgt .

Synthetische Methoden

Die Synthese von Pyrrolopyrazin-Derivaten, einschließlich This compound, ist in der medizinischen Chemie von großem Interesse. Effiziente Synthesemethoden sind entscheidend für die Herstellung dieser Verbindungen, die dann in verschiedenen oben genannten Anwendungen verwendet werden können .

Zukünftige Richtungen

Pyrrolopyrazine derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Wirkmechanismus

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may affect multiple pathways .

Result of Action

Pyrrolopyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Biochemische Analyse

Biochemical Properties

4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, which suggests that it may interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates . This interaction can modulate various signaling pathways and cellular processes. Additionally, the compound’s antimicrobial properties indicate that it may interact with bacterial enzymes and proteins, disrupting their normal functions and leading to cell death .

Cellular Effects

The effects of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can affect cell signaling pathways that are crucial for cell growth, differentiation, and apoptosis . Furthermore, its antimicrobial properties suggest that it can disrupt bacterial cell walls and membranes, leading to cell lysis and death . In cancer cells, the compound’s antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis .

Molecular Mechanism

At the molecular level, 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its kinase inhibitory activity involves binding to the active site of kinases, preventing them from phosphorylating their substrates . This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound’s antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemicals .

Dosage Effects in Animal Models

The effects of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antitumor activities without causing adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits.

Metabolic Pathways

4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form more water-soluble metabolites that can be excreted . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects. For example, its accumulation in tumor tissues may enhance its antitumor activity, while its distribution to non-target tissues may lead to adverse effects .

Subcellular Localization

The subcellular localization of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization to the nucleus may influence gene expression, while its presence in the cytoplasm may affect cell signaling pathways . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2)6-11-8(9(13)14)7-4-3-5-12(7)10/h3-5,8,11H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGBWBKTOILQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CN21)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.